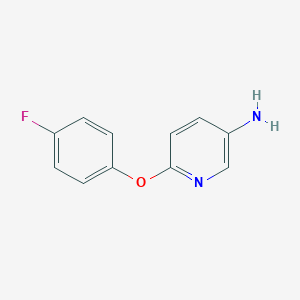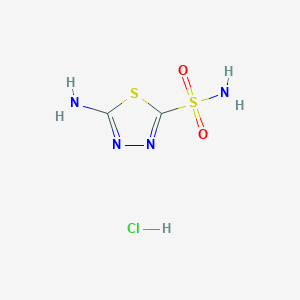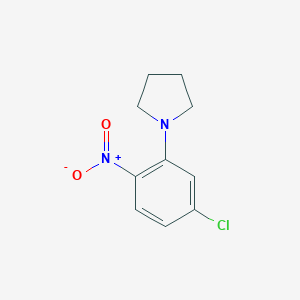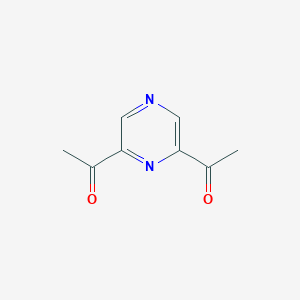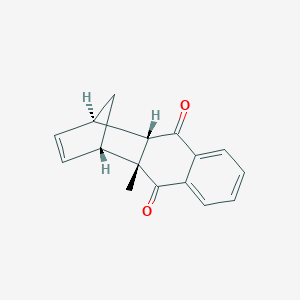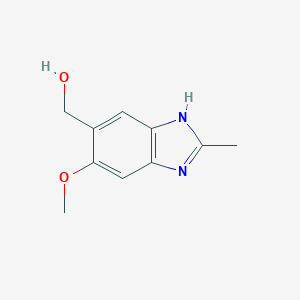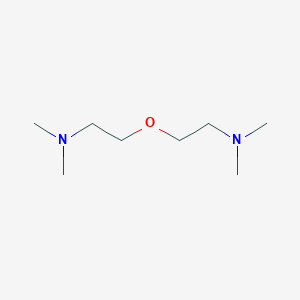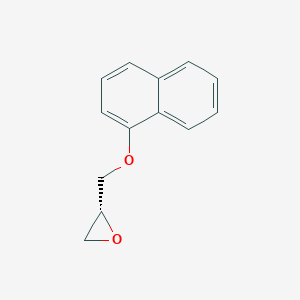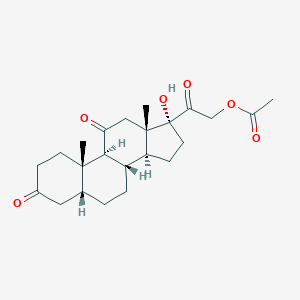
Dihydrocortisone acetate
説明
Dihydrocortisone acetate (DHA) is a synthetic glucocorticoid hormone used in the treatment of a variety of medical conditions, including asthma, allergies, and inflammation. It is a derivative of the naturally occurring hormone cortisol and has a similar structure and function. DHA has been used in laboratory research to study the effects of glucocorticoid hormones on cells and to investigate the mechanisms of action of glucocorticoids.
科学的研究の応用
Application in 21-Hydroxylase Deficiency Treatment
Dihydrocortisone acetate, also known as hydrocortisone acetate, has been studied in the context of 21-hydroxylase deficiency (21OHD). A study by Auchus et al. (2014) explored the use of abiraterone acetate alongside hydrocortisone and 9α-fludrocortisone acetate. This combination was found to correct androgen excess in women with 21OHD without causing hypertension or hypokalemia (Auchus et al., 2014).
Transdermal Permeation Control in Topical Formulations
Research by Fini et al. (2008) investigated hydrocortisone acetate in various topical formulations. They found that different formulations (hydrophilic and hydrophobic) affected the release and permeation of hydrocortisone acetate across animal membranes. This study is crucial for optimizing topical treatments (Fini et al., 2008).
Role in Primary Adrenal Insufficiency Management
A clinical guideline by Bornstein et al. (2016) on primary adrenal insufficiency outlined the use of hydrocortisone acetate. It emphasized the importance of accurate dosing and monitoring to manage the condition effectively (Bornstein et al., 2016).
Involvement in Hypothalamic Obesity
Tiosano et al. (2003) explored the role of 11β-Hydroxysteroid dehydrogenase activity in hypothalamic obesity. They investigated patients with hypothalamic obesity and secondary adrenal insufficiency treated with hydrocortisone acetate, revealing insights into the obesity observed in patients with hypothalamic lesions (Tiosano et al., 2003).
Applications in Ophthalmic Inflammation
Kivilcim (2023) assessed the efficacy of mineralocorticoids, including fludrocortisone acetate, in treating ocular inflammation in a rabbit model. This study highlighted the potential use of corticosteroids, particularly those with mineralocorticoid activity, in reducing ocular inflammation (Kivilcim, 2023).
Impact on Fertility and Sexual Behavior
Pereira et al. (2003) investigated the effects of prenatal exposure to hydrocortisone acetate on fertility and sexual behavior in male rats. This study provided insights into the long-term impact of hydrocortisone exposure during pregnancy on the reproductive and sexual health of offspring (Pereira et al., 2003).
作用機序
- In the nucleus, the complex binds to specific glucocorticoid response elements (GRE) in the promoter region of target genes .
- Downstream effects include reduced production of pro-inflammatory cytokines and enzymes, such as IL-1, IL-6, and COX-2 .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
将来の方向性
生化学分析
Biochemical Properties
Dihydrocortisone acetate interacts with various enzymes, proteins, and other biomolecules in the body. It binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . The acetate group in this compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses virtually every component of the inflammatory process, including the synthesis of interleukins and numerous other proinflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes . This binding interaction with biomolecules results in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that a higher dose of hydrocortisone increased systolic and diastolic blood pressure, accompanied by changes in the renin-angiotensin-aldosterone system, 11β-hydroxysteroid dehydrogenase enzyme activity, and circulating normetanephrine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Corticosteroids, including this compound, have been found to have a wide therapeutic window as patients may require doses that are multiples of what the body naturally produces .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . It is rapidly metabolized in the liver and excreted by the kidneys before reaching its target tissue .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is more stable and less susceptible to metabolism, allowing a higher proportion of the drug to be absorbed and reach systemic circulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are predominantly in the nucleus, whereas some forms are found in both the cytoplasm and nucleus . This localization can influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
IUPAC Name |
[2-[(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCNJEFLSOQGST-LPEMZKRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191381 | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1499-59-8 | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 22843 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-α,21-dihydroxy-5-β-pregnane-3,11,20-trione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B5QZ569N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods used to determine the presence and quantity of dihydrocortisone acetate?
A1: Paper chromatography serves as an effective method for separating this compound from other compounds []. The process involves using a formamide and methanol impregnated paper, developing the chromatogram with a cyclohexane-benzene-chloroform mixture, and identifying the steroid by its reaction with Tollen's reagent, resulting in a distinctive dark brown spot []. Quantification can be achieved by eluting the steroid from the paper, reacting it with tetramethylammonium hydroxide and triphenyl-tetrazolium chloride, and measuring the optical density at 480 nm []. This method allows for the sensitive determination of this compound in samples.
Q2: Can you elaborate on a novel synthetic route for a derivative of this compound?
A2: A novel synthesis utilizes cortisone acetate as a starting material to produce tetrahydrocortisone 3-glucuronide []. A key step involves employing lithium tri-tert-butoxyaluminum hydride to selectively reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate to yield 3α-5β-tetrahydrocortisone acetate []. Subsequent glycosylation using the Koenig-Knorr method, with glycosyl bromide as the donor and cadmium carbonate as a promoter, leads to the formation of the desired tetrahydrocortisone 3-glucuronide in high yield []. This efficient route offers advantages over previously reported methods in terms of yield and number of steps.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



